3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
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Overview
Description
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid is an organic compound that belongs to the class of benzofurans. This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-6-(trifluoromethyl)benzofuran-2-carboxylic acid
- 6-(Trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid
Uniqueness
The presence of both the trifluoromethyl group and the tetrahydrobenzofuran ring in 3-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid imparts unique chemical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
Molecular Formula |
C11H11F3O3 |
---|---|
Molecular Weight |
248.20 g/mol |
IUPAC Name |
3-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H11F3O3/c1-5-7-3-2-6(11(12,13)14)4-8(7)17-9(5)10(15)16/h6H,2-4H2,1H3,(H,15,16) |
InChI Key |
PWFUWMUKLQSXGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C1CCC(C2)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
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